c-Met Kinase Inhibition: 6-Ethynyl Derivatives Exhibit Sub-100 nM Potency, Distinct from 5-Ethynyl Isomer's ZAK Activity
Derivatives synthesized from the 6-ethynyl-1H-pyrazolo[4,3-b]pyridine scaffold, such as compound 8c, demonstrate significant inhibitory activity against c-Met kinase with an IC₅₀ value of 68 nM . This stands in contrast to the closely related 5-ethynyl-1H-pyrazolo[4,3-b]pyridine isomer, which is reported to inhibit ZAK kinase (Sterile Alpha Motif and Leucine Zipper Containing Kinase AZK) with high potency . The divergent kinase selectivity profiles highlight that the position of the ethynyl group on the pyrazolopyridine core is a critical determinant of biological target engagement.
| Evidence Dimension | Kinase Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | 68 nM (for derivative 8c) against c-Met |
| Comparator Or Baseline | 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine inhibits ZAK kinase (exact IC₅₀ value not specified in vendor literature, but described as 'high potency') |
| Quantified Difference | Divergent primary kinase targets (c-Met vs. ZAK); 6-ethynyl derivative shows 68 nM IC₅₀ for c-Met |
| Conditions | Enzymatic kinase inhibition assay using purified c-Met kinase; cell-based proliferation assays on MKN45 and EBC-1 cancer cell lines |
Why This Matters
For research programs targeting c-Met-driven cancers, procuring the 6-ethynyl isomer provides a validated entry point for synthesizing potent inhibitors, whereas the 5-ethynyl isomer would lead to compounds with an entirely different kinase selectivity profile, potentially invalidating SAR hypotheses.
